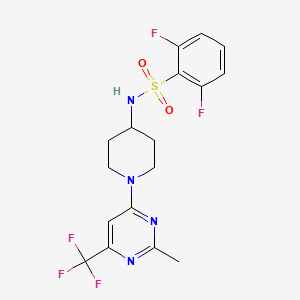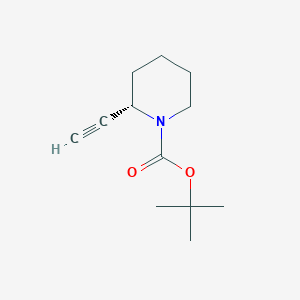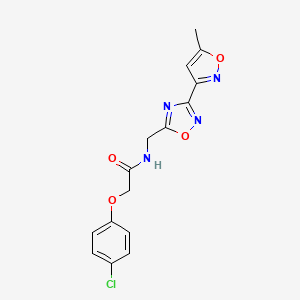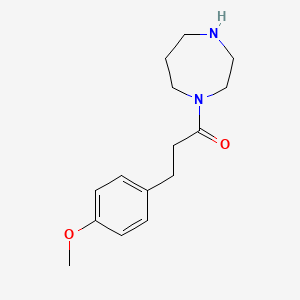
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one, commonly referred to as 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one or 1DMPP, is an organic compound that has been studied extensively in the scientific community. It is a cyclic amide derivative of 1,4-diazepan-1-one, which is an analog of the neurotransmitter gamma-aminobutyric acid (GABA). 1DMPP has been studied in a variety of fields, including pharmacology, neuroscience, and biochemistry.
作用機序
1DMPP acts as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, which is involved in the regulation of neuronal excitability. It binds to the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor and activates it, resulting in an increase in the activity of the receptor. This activation of the receptor leads to an increase in the amount of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one released from the neuron, which in turn results in an inhibition of neuronal excitability.
Biochemical and Physiological Effects
1DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, resulting in an increase in the activity of the receptor. This activation of the receptor results in an increase in the amount of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one released from the neuron, which in turn results in an inhibition of neuronal excitability. Furthermore, 1DMPP has been shown to act as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This inhibition of monoamine oxidase results in an increase in the levels of neurotransmitters in the brain, which can lead to an increase in cognitive function and mood.
実験室実験の利点と制限
1DMPP has several advantages and limitations for use in laboratory experiments. One of the main advantages of 1DMPP is its ability to act as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, resulting in an increase in the activity of the receptor. This makes it a useful tool for studying the effects of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one on neuronal excitability. Additionally, 1DMPP has been shown to act as an inhibitor of monoamine oxidase, which can be useful for studying the effects of monoamine oxidase on neurotransmitter levels. However, 1DMPP also has several limitations. It is not water-soluble and must be dissolved in a solvent before it can be used in experiments. Additionally, 1DMPP is not very stable and can degrade over time.
将来の方向性
1DMPP has many potential future directions for research. It could be further studied as a potential therapeutic agent for various neurological disorders, such as epilepsy, anxiety, and depression. Additionally, it could be studied as a potential agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor for the treatment of neurological conditions. Furthermore, 1DMPP could be studied as a potential inhibitor of monoamine oxidase for the treatment of neurological disorders. Additionally, it could be studied as a potential tool for studying the effects of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one and monoamine oxidase on neuronal excitability and neurotransmitter levels. Finally, 1DMPP could be further studied as a potential tool for studying the effects of various drugs on the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor and monoamine oxidase.
合成法
1DMPP can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-diazepan-1-one with 4-methoxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride and anhydrous sodium acetate. This reaction produces 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one. Another method involves the reaction of 1,4-diazepan-1-one with 4-methoxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride, anhydrous sodium acetate, and anhydrous sodium hydroxide. This reaction also produces 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one.
科学的研究の応用
1DMPP has been extensively studied in the scientific community. It has been used in a variety of studies, including those related to pharmacology, neuroscience, and biochemistry. In pharmacology, 1DMPP has been studied as a potential therapeutic agent for various neurological disorders, including epilepsy, anxiety, and depression. In neuroscience, 1DMPP has been studied as a potential agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, which is involved in the regulation of neuronal excitability. In biochemistry, 1DMPP has been studied as a potential inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
特性
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-6-3-13(4-7-14)5-8-15(18)17-11-2-9-16-10-12-17/h3-4,6-7,16H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMXXWBUPTQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2677349.png)
![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)
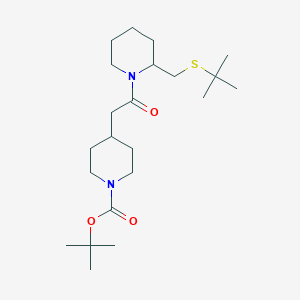

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2677353.png)


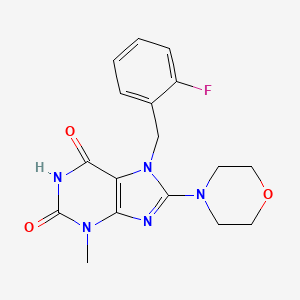
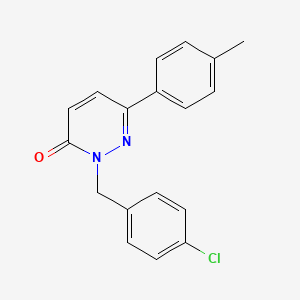

![(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2677362.png)
